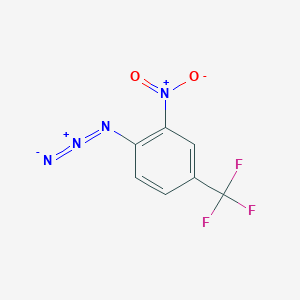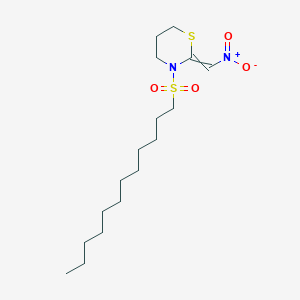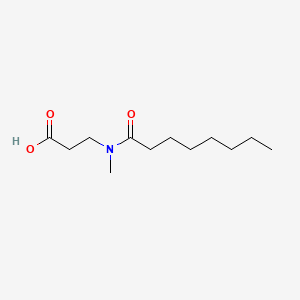![molecular formula C26H31N3O4 B8505105 tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B8505105.png)
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a tert-butyl ester group, which can influence its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Carbonylamino Group: This step involves the reaction of the quinoline derivative with an isocyanate to form the carbonylamino group.
Attachment of the tert-Butyl Ester Group: This can be done through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Nitro or halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the quinoline moiety is known for its potential antimicrobial and antimalarial properties. This compound could be investigated for similar biological activities, including its effects on bacterial and parasitic infections.
Medicine
In medicine, derivatives of quinoline are often explored for their therapeutic potential. This compound could be studied for its pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate likely involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
What sets tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate apart is its combination of a quinoline moiety with a tert-butyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H31N3O4 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c1-25(2,3)20-12-11-17(13-16(20)14-28-24(32)33-26(4,5)6)29-23(31)19-15-27-21-10-8-7-9-18(21)22(19)30/h7-13,15H,14H2,1-6H3,(H,27,30)(H,28,32)(H,29,31) |
Clé InChI |
IBCKYHKIAXIGOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol](/img/structure/B8505069.png)






![3-Bromo-4-fluorothieno[2,3-c]pyridine](/img/structure/B8505151.png)


